molecular formula C19H19N3O3 B2951179 1-ethyl-N-(2-hydroxy-5-methylphenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 1251673-05-8

1-ethyl-N-(2-hydroxy-5-methylphenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B2951179
CAS No.: 1251673-05-8
M. Wt: 337.379
InChI Key: JCAVMVQFNXVZHR-UHFFFAOYSA-N
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Description

This compound belongs to the 1,8-naphthyridine carboxamide family, characterized by a bicyclic aromatic core with substituents that modulate its physicochemical and biological properties. The molecule features an ethyl group at position 1, a methyl group at position 7, a 4-oxo-1,4-dihydro moiety, and a carboxamide linked to a 2-hydroxy-5-methylphenyl group. These structural elements influence its solubility, bioavailability, and target interactions, particularly in anti-inflammatory and antimicrobial contexts .

Properties

IUPAC Name

1-ethyl-N-(2-hydroxy-5-methylphenyl)-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-4-22-10-14(17(24)13-7-6-12(3)20-18(13)22)19(25)21-15-9-11(2)5-8-16(15)23/h5-10,23H,4H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCAVMVQFNXVZHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NC3=C(C=CC(=C3)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-ethyl-N-(2-hydroxy-5-methylphenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide belongs to the class of 1,8-naphthyridine derivatives, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings, data tables, and case studies.

Overview of Biological Activities

The 1,8-naphthyridine scaffold has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities. The activities include:

  • Antimicrobial : Effective against various bacterial strains.
  • Antiviral : Potential applications in treating viral infections.
  • Anticancer : Demonstrates cytotoxic effects against cancer cell lines.
  • Anti-inflammatory : Exhibits properties that may reduce inflammation.
  • Analgesic : Provides pain relief in various models.

The biological activities of 1,8-naphthyridine derivatives are attributed to their ability to interact with multiple biological targets. These include:

  • Receptor Modulation : Some derivatives act as allosteric modulators for nicotinic acetylcholine receptors (nAChRs), enhancing neurotransmitter responses .
  • Enzyme Inhibition : Inhibition of specific enzymes involved in disease pathways contributes to their therapeutic potential .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various 1,8-naphthyridine derivatives, reporting minimum inhibitory concentrations (MIC) against several pathogens. The results are summarized in the following table:

CompoundBacterial StrainMIC (µg/mL)
AE. coli32
BS. aureus16
CP. aeruginosa64

This data indicates that certain derivatives possess significant antibacterial properties, making them potential candidates for further development as antimicrobial agents .

Anticancer Activity

Research has shown that the compound exhibits cytotoxic effects on various cancer cell lines. For instance:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis
HeLa (Cervical)10Cell cycle arrest at G2/M phase

The anticancer activity is primarily mediated through apoptosis induction and disruption of cell cycle progression .

Anti-inflammatory and Analgesic Effects

In vivo studies have demonstrated that this compound can significantly reduce inflammation and pain in animal models. The findings are summarized below:

ModelDose (mg/kg)Effect on Inflammation (%)
Carrageenan-induced5070
Formalin-induced2565

These results suggest that the compound could be developed into a therapeutic agent for inflammatory diseases .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The 1,8-naphthyridine core is common among analogs, but substituents at positions 1, 3, 7, and the carboxamide side chain differentiate their activities:

Compound Name Key Substituents Biological Activity Reference(s)
1-Ethyl-N-(2-hydroxy-5-methylphenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide - 1-Ethyl
- 7-Methyl
- N-(2-hydroxy-5-methylphenyl)
Anti-inflammatory, antimicrobial
3a: 1-Ethyl-N-(1-hydrazinyl-3-methyl-1-oxobutan-2-yl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide - Hydrazinyl side chain
- 3-Methylbutanoyl group
iNOS/COX-2 inhibition
5e: (E)-N-(1-(2-(5-Chloro-2-oxoindolin-3-ylidene)hydrazinyl)-4-methyl-1-oxopentan-2-yl)-... - Chloroindolinyl hydrazide
- 4-Methylpentanoyl group
Enhanced anti-inflammatory activity
SAR131675 [(R)-2-Amino-1-ethyl-7-(3-hydroxy-4-methoxy-3-methylbut-1-yn-1-yl)-N-methyl-...] - Propargyl alcohol side chain
- N-Methyl substitution
VEGFR inhibition, anti-angiogenic
7-Chloro-6-fluoro-N-(2-hydroxy-3-oxo-1-phenyl-3-(phenylamino)propyl)-4-oxo-1-(prop-2-yn-1-yl)-... - Chloro/fluoro substitution
- Propargyl group
Anti-inflammatory, anticancer

Physicochemical Properties

  • ClogP Values :

    • The target compound’s ClogP is likely lower than analogs with halogenated or hydrophobic substituents (e.g., 5e: ClogP ~4.09 due to chloroindolinyl group) .
    • Hydroxy and methyl groups in the target compound enhance solubility but reduce membrane permeability compared to halogenated derivatives .
  • Thermal Stability :

    • Analogs with bulky substituents (e.g., 5g: m.p. 197–200°C) exhibit higher melting points than the target compound, suggesting stronger intermolecular interactions .

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